molecular formula C12H17NO3 B143465 2-amino-2-(4-butoxyphenyl)acetic Acid CAS No. 126746-19-8

2-amino-2-(4-butoxyphenyl)acetic Acid

Cat. No. B143465
M. Wt: 223.27 g/mol
InChI Key: AABZHBFPYHWDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-amino-2-(4-butoxyphenyl)acetic acid is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound . For instance, derivatives of 2-amino acids, as mentioned in the studies, are often explored for their potential anti-inflammatory and immunosuppressive activities .

Synthesis Analysis

The synthesis of related compounds involves the addition of various reagents to 2-amino acid derivatives. In the case of 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives, addition reactions with thioglycolic acid have been performed to create new compounds with interesting chemical properties . Although the exact synthesis of 2-amino-2-(4-butoxyphenyl)acetic acid is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-2-(4-butoxyphenyl)acetic acid has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined and found to belong to a triclinic unit cell, with specific unit cell dimensions and space group . This suggests that a detailed molecular structure analysis of 2-amino-2-(4-butoxyphenyl)acetic acid could also be achieved using similar methods.

Chemical Reactions Analysis

The chemical reactions of amino acid derivatives can be complex and diverse. The provided papers do not directly discuss the reactions of 2-amino-2-(4-butoxyphenyl)acetic acid, but they do highlight the reactivity of similar compounds. For instance, the addition reactions and the formation of zwitterions are common themes in the chemistry of amino acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-amino-2-(4-butoxyphenyl)acetic acid have been characterized using various analytical techniques. The thermal stability of these compounds can be assessed using thermal analysis methods such as DTA and TGA . Additionally, the presence of intermolecular hydrogen bonds, which can influence the physical properties and solubility, is a notable feature in the crystal structures of these amino acid derivatives .

Scientific Research Applications

Environmental and Toxicological Studies

  • Global Trends in Herbicide Toxicity Studies : A scientometric review highlighted the rapid advancements in research on the toxicity and mutagenicity of herbicides, including compounds like 2,4-D, focusing on occupational risks, neurotoxicity, and resistance to herbicides. This research emphasizes the importance of understanding the environmental and health impacts of chemical substances used in agriculture (Zuanazzi et al., 2020).

  • Herbicide Damage in Wheat : Studies on the interaction between herbicides and crop plants, such as wheat, have shown significant developments in agriculture, highlighting the balance between enhancing crop productivity and potential non-target effects (Kumar & Singh, 2010).

  • Wastewater Treatment in the Pesticide Industry : Research into treating high-strength wastewater from pesticide production outlines the challenges and strategies for removing toxic pollutants, including various chlorophenoxy acids. This highlights the importance of effective wastewater treatment processes to prevent environmental contamination (Goodwin et al., 2018).

Potential Applications and Environmental Considerations

  • Microbial Degradation and Biodegradation : The role of microorganisms in degrading synthetic hormones and herbicides, such as 2,4-D, indicates potential applications in bioremediation and environmental protection. These studies suggest that understanding microbial pathways can lead to innovative approaches to mitigate chemical pollution (Magnoli et al., 2020).

  • Advanced Oxidation Processes for Contaminant Degradation : Investigations into the degradation pathways of pharmaceuticals and other persistent organic pollutants through advanced oxidation processes offer insights into potential methods for reducing the environmental impact of chemical substances, including those related to 2-amino-2-(4-butoxyphenyl)acetic acid (Qutob et al., 2022).

Safety And Hazards

The safety data sheet for “2-amino-2-(4-butoxyphenyl)acetic Acid” suggests that it should be used only for research and development, not for medicinal or household use . In case of accidental contact, it is recommended to wash the skin with soap and water, rinse the eyes thoroughly with water, and move to fresh air if inhaled .

properties

IUPAC Name

2-amino-2-(4-butoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-3-8-16-10-6-4-9(5-7-10)11(13)12(14)15/h4-7,11H,2-3,8,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABZHBFPYHWDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398427
Record name 2-amino-2-(4-butoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(4-butoxyphenyl)acetic Acid

CAS RN

126746-19-8
Record name 2-amino-2-(4-butoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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